molecular formula C32H35N5O5 B2506089 N-(5-(4-acetylpiperazine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-4-methoxybenzamide CAS No. 441046-18-0

N-(5-(4-acetylpiperazine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-4-methoxybenzamide

Cat. No. B2506089
M. Wt: 569.662
InChI Key: SMMKCIVUGKMYRH-UHFFFAOYSA-N
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Description

N-(5-(4-acetylpiperazine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C32H35N5O5 and its molecular weight is 569.662. The purity is usually 95%.
BenchChem offers high-quality N-(5-(4-acetylpiperazine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-4-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(4-acetylpiperazine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-4-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interaction and Binding Affinity

The compound has been identified to exhibit significant binding affinity towards various receptors, indicating its potential in receptor studies. For instance, a study focusing on dopamine D4 ligands highlighted the importance of the benzamide fragment in enhancing receptor affinity, showcasing the compound's utility in neuroscience research related to dopamine pathways (Perrone et al., 1998).

Antimicrobial Activity

Research into the antimicrobial properties of related compounds, particularly those incorporating the benzamide and pyridine derivatives, has revealed promising antimicrobial activity. This suggests the potential application of N-(5-(4-acetylpiperazine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-4-methoxybenzamide in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Neuropharmacological Insights

The interaction of similar compounds with serotonin receptors, specifically the 5-HT1A PET ligand, has been extensively studied, providing valuable insights into the neuropharmacological aspects of mental health disorders. These studies underline the compound's relevance in researching psychiatric conditions and the development of novel therapeutic agents (Zimmer et al., 2003).

Antiproliferative Properties

The structural analogs of the compound have been explored for their antiproliferative activities, indicating its potential application in cancer research. The ability of these compounds to inhibit cell proliferation highlights the compound's utility in the development of anticancer therapeutics (Liszkiewicz, 2002).

Psychiatric and Behavioral Studies

Further research on phenylpiperazine derivatives, closely related to the compound , has demonstrated antidepressant and anxiolytic-like effects in animal models. This suggests the compound's possible application in the study of depression and anxiety disorders, offering a pathway to novel treatments (Pytka et al., 2015).

properties

IUPAC Name

N-[5-(4-acetylpiperazine-1-carbonyl)-2-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)phenyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H35N5O5/c1-21(38)34-12-14-35(15-13-34)32(41)24-8-11-29(27(17-24)33-31(40)23-6-9-26(42-2)10-7-23)36-18-22-16-25(20-36)28-4-3-5-30(39)37(28)19-22/h3-11,17,22,25H,12-16,18-20H2,1-2H3,(H,33,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMKCIVUGKMYRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2=CC(=C(C=C2)N3CC4CC(C3)C5=CC=CC(=O)N5C4)NC(=O)C6=CC=C(C=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H35N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(4-acetylpiperazine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-4-methoxybenzamide

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